molecular formula C8H12N2OS B12675975 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione CAS No. 83783-60-2

1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione

Cat. No.: B12675975
CAS No.: 83783-60-2
M. Wt: 184.26 g/mol
InChI Key: VAXQNNWJGKJIJJ-UHFFFAOYSA-N
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Description

1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione is a heterocyclic compound with the molecular formula C8H12N2OS. It is a derivative of pyrimidine, characterized by the presence of an ethyl group at the first position, hydroxyl group at the sixth position, and two methyl groups at the fourth and fifth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and phase transfer agents may also be employed to improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

    1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-one: Similar structure but with an oxygen atom instead of sulfur.

    1-Ethyl-4,5-dimethyl-1H-pyrimidine-2-thione: Lacks the hydroxyl group at the sixth position.

    6-Hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione: Lacks the ethyl group at the first position.

Uniqueness: 1-Ethyl-6-hydroxy-4,5-dimethyl-1H-pyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

83783-60-2

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3-ethyl-5,6-dimethyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C8H12N2OS/c1-4-10-7(11)5(2)6(3)9-8(10)12/h4H2,1-3H3,(H,9,12)

InChI Key

VAXQNNWJGKJIJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(NC1=S)C)C

Origin of Product

United States

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